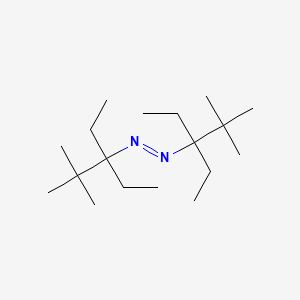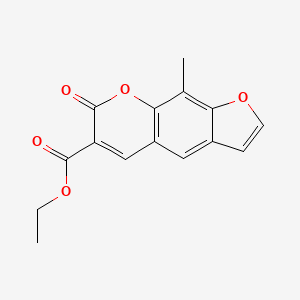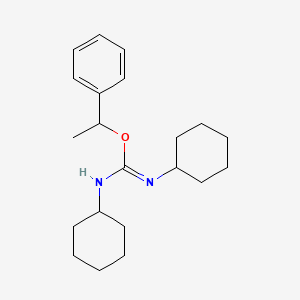
Lithium (diphenylphosphorothioyl)methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium (diphenylphosphorothioyl)methanide is an organolithium compound that features a lithium atom bonded to a methanide group, which is further bonded to a diphenylphosphorothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (diphenylphosphorothioyl)methanide typically involves the reaction of diphenylphosphorothioyl chloride with a lithium reagent. One common method is to react diphenylphosphorothioyl chloride with lithium methanide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium (diphenylphosphorothioyl)methanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve halogenated compounds as substrates.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phosphorothioylmethanide compounds.
科学研究应用
Lithium (diphenylphosphorothioyl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Lithium (diphenylphosphorothioyl)methanide involves its ability to act as a nucleophile, participating in various chemical reactions. The lithium atom enhances the nucleophilicity of the methanide group, allowing it to readily attack electrophilic centers. This property is exploited in synthetic chemistry to form new bonds and create complex molecules.
相似化合物的比较
Similar Compounds
- Lithium (diphenylphosphinyl)methanide
- Lithium (diphenylphosphoryl)methanide
- Lithium (diphenylphosphorodithioyl)methanide
Uniqueness
Lithium (diphenylphosphorothioyl)methanide is unique due to the presence of the phosphorothioyl group, which imparts distinct chemical properties compared to its analogs. This group influences the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
52101-86-7 |
|---|---|
分子式 |
C13H12LiPS |
分子量 |
238.2 g/mol |
IUPAC 名称 |
lithium;methanidyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12PS.Li/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H2;/q-1;+1 |
InChI 键 |
WRFDKPBPRIVASS-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)







![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

